molecular formula C20H13BrN2OS B416664 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide

Cat. No.: B416664
M. Wt: 409.3g/mol
InChI Key: BTRBKVKAAKKUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide typically involves the reaction of 4-benzothiazol-2-yl-aniline with 3-bromo-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes such as cell division and proliferation. The benzothiazole moiety is known to interact with DNA and proteins, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions.

Properties

Molecular Formula

C20H13BrN2OS

Molecular Weight

409.3g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-bromobenzamide

InChI

InChI=1S/C20H13BrN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)

InChI Key

BTRBKVKAAKKUIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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